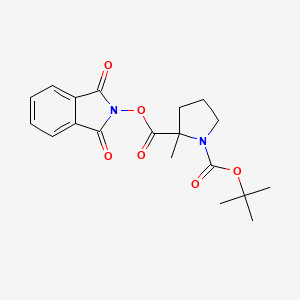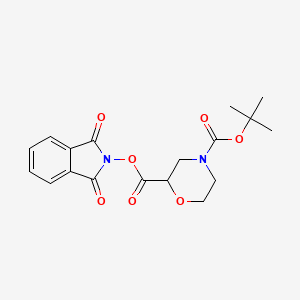![molecular formula C10H18FNO2S B6605703 3-azaspiro[5.5]undecane-3-sulfonyl fluoride CAS No. 2287272-29-9](/img/structure/B6605703.png)
3-azaspiro[5.5]undecane-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-azaspiro[5.5]undecane-3-sulfonyl fluoride (3-ASF) is an organofluoride compound which has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and has been used in biochemistry and physiology research to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl fluoride group of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride and the active site of the enzyme or protein. This covalent bond is thought to inhibit the enzyme or protein, leading to the desired biochemical effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride depend on the specific enzyme or protein that is being inhibited. In the case of acetylcholinesterase, the inhibition of this enzyme leads to an increase in the levels of acetylcholine in the central nervous system, resulting in increased neurotransmission. In the case of cytochrome P450, the inhibition of this enzyme leads to decreased drug metabolism, which can result in drug toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-azaspiro[5.5]undecane-3-sulfonyl fluoride in lab experiments include its low cost and its ability to form a covalent bond with the active site of the enzyme or protein. The main limitation of using 3-azaspiro[5.5]undecane-3-sulfonyl fluoride is that its mechanism of action is not fully understood, which can lead to unpredictable results in some cases.
Future Directions
The potential future directions for 3-azaspiro[5.5]undecane-3-sulfonyl fluoride research include further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications for its use in scientific research. Additionally, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride could be further explored as a potential therapeutic agent, as its ability to form covalent bonds with proteins suggests that it could be used to target specific proteins in the body. Finally, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride could be further explored as a potential drug delivery system, as its ability to form covalent bonds with proteins could be used to target drugs to specific sites in the body.
Synthesis Methods
3-azaspiro[5.5]undecane-3-sulfonyl fluoride is synthesized from 3-azaspiro[5.5]undecane-3-sulfonamide, which is prepared from 3-azaspiro[5.5]undecane and chlorosulfonyl isocyanate. This is followed by the reaction of the sulfonamide with potassium fluoride and acetic anhydride to form the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene.
Scientific Research Applications
3-azaspiro[5.5]undecane-3-sulfonyl fluoride has been used in a number of scientific research applications, including enzyme inhibition, protein-ligand interactions, and other biochemical processes. It has been used to study the inhibition of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. It has also been used to study the inhibition of the enzyme cytochrome P450, which is involved in drug metabolism. In addition, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride has been used to study the binding of small molecules to proteins, such as the binding of drugs to their target proteins.
properties
IUPAC Name |
3-azaspiro[5.5]undecane-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXCTFIAPLACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)

![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)



![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)


![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)